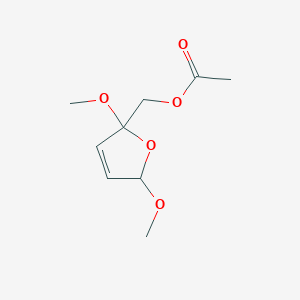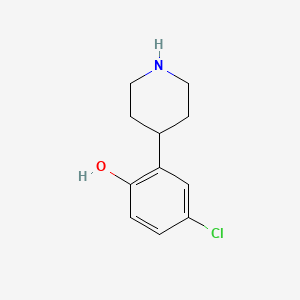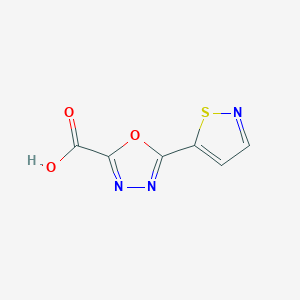
5-(Isothiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains both a thiazole and an oxadiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with ethyl chloroacetate to form a thiazole intermediate, which is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to a more saturated form.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring.
Aplicaciones Científicas De Investigación
5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with various molecular targets. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring also exhibit antimicrobial and anti-inflammatory properties.
Uniqueness
What sets 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid apart is the combination of both the thiazole and oxadiazole rings in a single molecule.
Propiedades
Fórmula molecular |
C6H3N3O3S |
|---|---|
Peso molecular |
197.17 g/mol |
Nombre IUPAC |
5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C6H3N3O3S/c10-6(11)5-9-8-4(12-5)3-1-2-7-13-3/h1-2H,(H,10,11) |
Clave InChI |
PMJMWKQRHZUPMP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SN=C1)C2=NN=C(O2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[({4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B13544187.png)


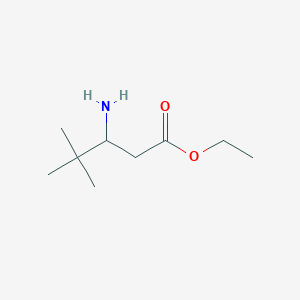
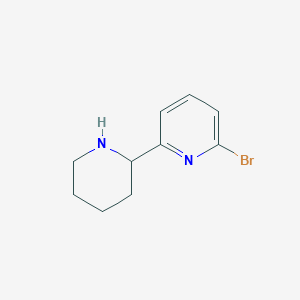
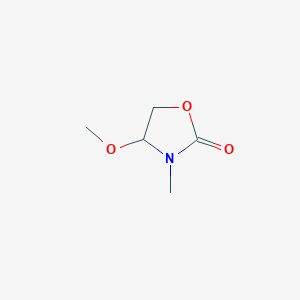
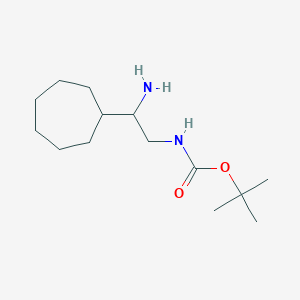
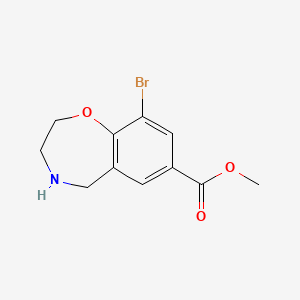
![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)
![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)

